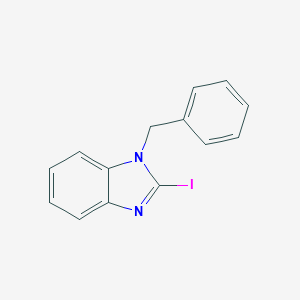

1-benzyl-2-iodo-1H-benzimidazole

Description

1-Benzyl-2-iodo-1H-benzimidazole (C₁₄H₁₁IN₂) is a halogenated benzimidazole derivative characterized by a benzyl group at the N1 position and an iodine atom at the C2 position. The iodine substituent enhances polarizability and electronic effects, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-benzyl-2-iodobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZILGOUWKSNMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Halogen Substituents

1-Benzyl-2-iodo-1H-benzimidazole vs. Chloro/Bromo Analogs :

The iodine atom in the target compound forms stronger halogen bonds compared to smaller halogens (Cl, Br) due to its larger atomic radius and higher polarizability. X-ray crystallography reveals C–I···N and C–I···π interactions in this compound, which dominate its crystal packing . In contrast, chloro or bromo analogs exhibit weaker halogen bonding, leading to different supramolecular architectures.Steric and Electronic Effects :

The iodine atom introduces steric bulk and electron-withdrawing effects, altering the benzimidazole ring’s electron density. For example, 1-benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂) lacks halogen bonding but benefits from π-π stacking due to the planar phenyl group .

Substituent Position and Identity

N1-Benzyl vs. N1-Alkyl Groups :

Compounds like 1-methyl-2-(methylthio)-1H-benzimidazole (C₉H₁₀N₂S) exhibit reduced steric hindrance compared to the benzyl-substituted target compound, favoring different reactivity profiles in alkylation or condensation reactions .C2-Substituted Derivatives :

Replacing iodine with methoxy (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole) or tert-butyl groups (e.g., 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole) shifts electronic properties. Methoxy groups enhance solubility via polarity, while tert-butyl groups increase hydrophobicity and steric shielding .

Iodinated vs. Non-Iodinated Derivatives

- The synthesis of this compound typically involves direct iodination of the benzimidazole core or multi-step condensation. For example, halogenated benzylidenebenzohydrazide intermediates are used to introduce iodine .

- In contrast, 1-benzyl-2-phenyl-1H-benzimidazoles are synthesized via Friedel-Crafts alkylation or AlCl₃-catalyzed condensation, achieving yields of 75–80% .

Key Challenges :

Physicochemical Properties

| Property | This compound | 1-Benzyl-2-phenyl-1H-benzimidazole | 1-Methyl-2-(methylthio)-1H-benzimidazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 334.16 | 284.36 | 178.26 |

| Halogen Bonding | Strong (C–I···N/π) | None (π-π stacking) | None |

| Melting Point | >250°C (decomposes) | 180–185°C | 120–125°C |

| Solubility | Low in polar solvents | Moderate in DMSO | High in ethanol |

Antiviral Activity :

- However, structurally related 5,6-dichloro-2-substituted benzimidazoles show moderate anti-HIV activity, with chloro/bromo substituents at C2 being optimal . The iodine atom’s larger size may hinder binding to viral targets compared to smaller halogens.

Anticancer and Antimicrobial Potential :

- Benzimidazoles with hydroxy-phenyl substituents (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) demonstrate anticancer activity via intercalation or enzyme inhibition . The iodine atom’s electron-deficient nature in the target compound could enhance DNA-binding affinity compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.